![molecular formula C15H21ClN2S B5782573 1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea](/img/structure/B5782573.png)
1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group, an ethyl linkage, and a cyclohexyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea typically involves the reaction of 3-chlorophenylethylamine with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- 1-[2-(3-Chlorophenyl)ethyl]-3-phenylthiourea
- 1-[2-(3-Chlorophenyl)ethyl]-3-methylthiourea
- 1-[2-(3-Chlorophenyl)ethyl]-3-isopropylthiourea
Comparison: 1-[2-(3-Chlorophenyl)ethyl]-3-cyclohexylthiourea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have phenyl, methyl, or isopropyl groups instead. The cyclohexyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c16-13-6-4-5-12(11-13)9-10-17-15(19)18-14-7-2-1-3-8-14/h4-6,11,14H,1-3,7-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVVBEMDLDEPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
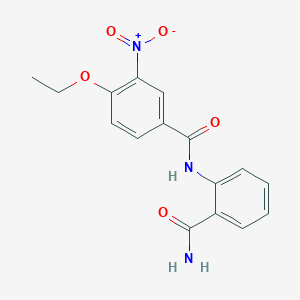
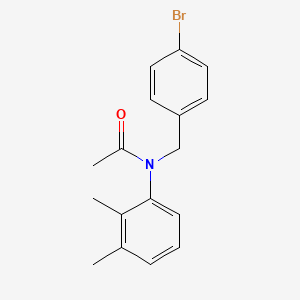
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)
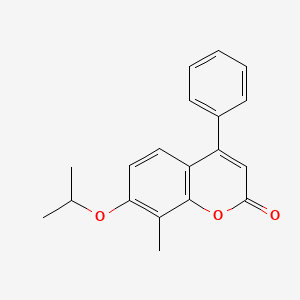
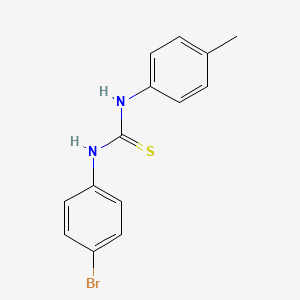
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)
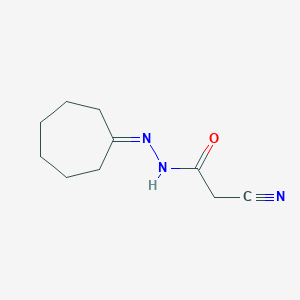
![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)

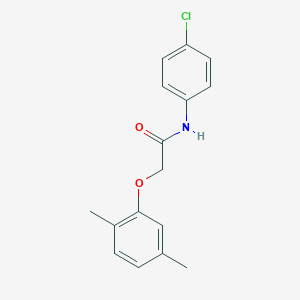
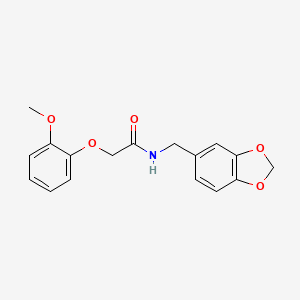
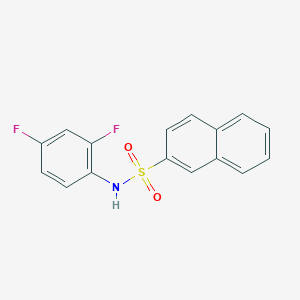
![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
